5-(2,6-Dimethoxyphenyl)thiophene-2-carbaldehyde
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Overview
Description
5-(2,6-Dimethoxyphenyl)thiophene-2-carbaldehyde is an organic compound that belongs to the class of thiophene derivatives. It is characterized by the presence of a thiophene ring substituted with a 2,6-dimethoxyphenyl group and an aldehyde functional group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Dimethoxyphenyl)thiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where thiophene is reacted with a Vilsmeier reagent (formed from DMF and POCl3) to introduce the formyl group at the 2-position of the thiophene ring . Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2,6-dimethoxyphenyl is coupled with a halogenated thiophene under palladium catalysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The Vilsmeier-Haack reaction is favored due to its simplicity and high yield. The reaction conditions are optimized to ensure maximum efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(2,6-Dimethoxyphenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3/H2SO4)
Major Products Formed
Oxidation: 5-(2,6-Dimethoxyphenyl)thiophene-2-carboxylic acid
Reduction: 5-(2,6-Dimethoxyphenyl)thiophene-2-methanol
Substitution: Various halogenated or nitrated derivatives of the thiophene ring.
Scientific Research Applications
5-(2,6-Dimethoxyphenyl)thiophene-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers
Mechanism of Action
The mechanism of action of 5-(2,6-Dimethoxyphenyl)thiophene-2-carbaldehyde is largely dependent on its functional groups and the specific application. In biological systems, the aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes. The thiophene ring can interact with various molecular targets, including proteins and nucleic acids, through π-π stacking and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde: Contains a diphenylamino group instead of the 2,6-dimethoxyphenyl group.
2,5-Thiophenedicarboxaldehyde: Contains two aldehyde groups at the 2 and 5 positions of the thiophene ring.
2-Thiophenecarboxaldehyde: Contains a single aldehyde group at the 2-position of the thiophene ring.
Uniqueness
5-(2,6-Dimethoxyphenyl)thiophene-2-carbaldehyde is unique due to the presence of the 2,6-dimethoxyphenyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in materials science and pharmaceuticals .
Properties
Molecular Formula |
C13H12O3S |
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Molecular Weight |
248.30 g/mol |
IUPAC Name |
5-(2,6-dimethoxyphenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C13H12O3S/c1-15-10-4-3-5-11(16-2)13(10)12-7-6-9(8-14)17-12/h3-8H,1-2H3 |
InChI Key |
DCQLOTKCCOHZFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=CC=C(S2)C=O |
Origin of Product |
United States |
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